2-Deoxy-D-arabinohexose-1-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

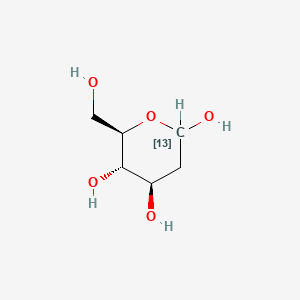

2-Deoxy-D-arabinohexose-1-13C, also known as Labeled Glucose, is a nonmetabolizable glucose analog . It has an empirical formula of 13CC5H12O5 and a molecular weight of 165.15 .

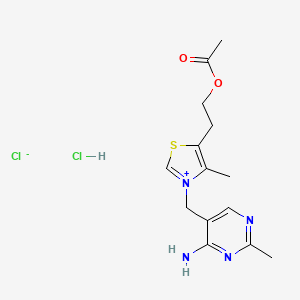

Molecular Structure Analysis

The molecular structure of 2-Deoxy-D-arabinohexose-1-13C is represented by the SMILES stringOC[C@H]1O13CHCC@@H[C@@H]1O . This indicates the presence of a 13C isotope in the molecule. Physical And Chemical Properties Analysis

2-Deoxy-D-arabinohexose-1-13C is a solid with a boiling point of 146-147 °C (lit.) .Scientific Research Applications

Cancer Treatment

2-Deoxy-D-arabinohexose-1-13C, commonly known as 2-Deoxy-D-Glucose (2DG), has been found to be potentially useful as a metabolic sensitizer against a wide spectrum of cancer subtypes . As a glycolysis inhibitor, 2DG preferentially targets tumour cells, which densely overexpress glucose transporters (GLUTs) in their cytoplasmic membranes, as well as glycolytic and fermentation enzymes hexokinase 2 (HK-2) and lactic dehydrogenase isoenzyme A (LDH-A) .

Antimetabolite Research

2DG is an antimetabolite of glucose and pyruvate. Research has shown that a metabolic intervention with antimetabolites of glucose and pyruvate is strongly enhanced by a systemic suppression of the natural substrates of their catalyzing, rate-limiting enzymes within cancer cells .

Glucoprivic Feeding Research

2DG is used in glucoprivic feeding research to invoke and study the processes of counter-regulatory response (CRR) .

Development of Anti-Cancer Strategies

2DG is used in the development of anti-cancer strategies that involve radio- and chemosensitization and oxidative stress .

Transcriptome Analysis

A study analyzed the transcriptional profiles of nine tissues from mice treated with 2DG to understand how it modulates pathways systemically . The study revealed that 2DG has a systemic impact that varies across organs, potentially affecting multiple pathways and functions .

Study of Cellular Metabolism

2DG is a glucose analog that lacks the hydroxyl group on carbon 2 in the glucose backbone . Once inside the cell, 2DG perturbs glycolytic flux; 2DG is converted to 2-deoxyglucose-6-phosphate (2DG-6P) by hexokinase, but 2DG-6P cannot be used by phosphoglucose isomerase in the next enzymatic step of glycolysis and it accumulates as a metabolic dead end . This leads to inhibition of hexokinase itself, hampering the metabolism of glucose and creating starvation-like conditions in the cells as ATP levels plummet .

Potential Therapeutic Benefits for Various Diseases

Glycolytic inhibition via 2DG has potential therapeutic benefits for a range of diseases, including cancer, epilepsy, systemic lupus erythematosus (SLE), and rheumatoid arthritis (RA), and COVID-19 .

Herbicidal Activity

2DG has been exploited for its potential in different biological activities including herbicidal activity .

Mechanism of Action

Target of Action

The primary target of 2-Deoxy-D-arabinohexose-1-13C, also known as 2-Deoxy-D-glucose-1-13C, is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step of converting glucose into glucose-6-phosphate .

Mode of Action

2-Deoxy-D-glucose-1-13C acts as a competitive inhibitor of glucose in the glycolysis pathway . It is structurally similar to glucose and is recognized and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate . Unlike glucose-6-phosphate, 2-deoxyglucose-6-phosphate cannot undergo further glycolysis, thereby inhibiting the pathway .

Biochemical Pathways

By inhibiting glycolysis, 2-Deoxy-D-glucose-1-13C disrupts the primary pathway for ATP production in cells . This disruption affects downstream processes that rely on ATP, including various biosynthetic pathways, signal transduction pathways, and cellular homeostasis .

Pharmacokinetics

Given its structural similarity to glucose, it is likely to be absorbed and distributed in the body similarly to glucose .

Result of Action

The inhibition of glycolysis by 2-Deoxy-D-glucose-1-13C leads to a decrease in ATP production, which can result in cell death, particularly in cells with high rates of glycolysis such as cancer cells . This compound has been studied as an anticancer agent due to its ability to selectively target and kill cancer cells .

Action Environment

The action of 2-Deoxy-D-glucose-1-13C can be influenced by various environmental factors. For instance, the presence of high glucose concentrations in the environment can compete with 2-Deoxy-D-glucose-1-13C for binding to hexokinase, potentially reducing its efficacy . Additionally, the stability and activity of 2-Deoxy-D-glucose-1-13C may be affected by factors such as pH, temperature, and the presence of other metabolites .

properties

IUPAC Name |

(4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-UPKQYVFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-D-arabinohexose-1-13C | |

CAS RN |

201612-55-7 |

Source

|

| Record name | 2-Deoxy-D-arabinohexose-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)